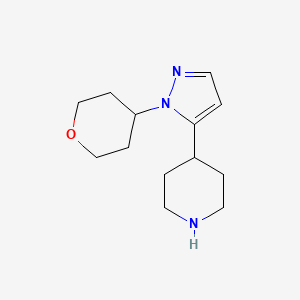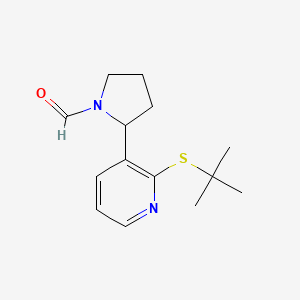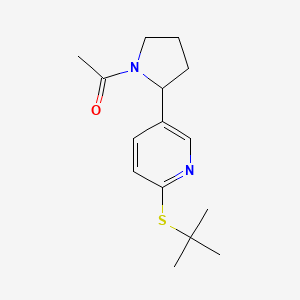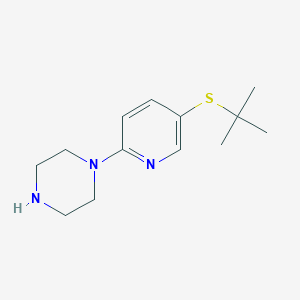
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound features a tetrahydropyran ring, a formyl group, and a carbonitrile group, making it a versatile molecule in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-formylphenol with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 4-((4-Carboxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.
Reduction: 4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also interact with biological molecules, affecting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Methoxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a methoxy group instead of a formyl group.
4-((4-Hydroxyphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Contains a hydroxy group instead of a formyl group.
4-((4-Aminophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile: Features an amino group instead of a formyl group.
Uniqueness
4-((4-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C14H15NO3 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
4-[(4-formylphenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c15-10-14(5-7-17-8-6-14)11-18-13-3-1-12(9-16)2-4-13/h1-4,9H,5-8,11H2 |
Clave InChI |
CGWJLHAPXFXNRB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(COC2=CC=C(C=C2)C=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)









![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)


